molecular formula C13H10N4OS2 B2615803 (5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one CAS No. 860789-60-2

(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No. B2615803
CAS RN: 860789-60-2
M. Wt: 302.37
InChI Key: JPKIQWWEIIEFFY-WDZFZDKYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties. Spectroscopic techniques such as IR (Infrared) , 1H-NMR (Proton Nuclear Magnetic Resonance) , Mass Spectroscopy , and Elemental Analysis have been employed to confirm its structure . These methods provide insights into bond connectivity, functional groups, and overall geometry.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Evaluation of Antimicrobial Agents : A series of thiazolidin-4-one derivatives, including compounds with structural similarities to the target compound, demonstrated promising in vitro antibacterial and antifungal activities. These compounds were synthesized and their structures confirmed through IR, 1HNMR, and elemental analysis, showing effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar et al., 2013).

  • Antimicrobial Activity of Novel Derivatives : New thiazolidine-2,4-dione derivatives were explored for their antimicrobial properties. These compounds showed activity against various bacteria, underscoring the potential of sulfur-containing heterocycles in developing new antimicrobial agents (Menteşe et al., 2009).

Material Science and Solubility Studies

  • Solubility Thermodynamics and Partitioning : A novel compound from the 1,2,4-triazole class exhibited specific solubility characteristics in different solvents, relevant for its application in material science and drug delivery systems. This study provides insights into the solute-solvent interactions and thermodynamic parameters of solubility (Volkova et al., 2020).

Photophysical Properties

  • Development of Fluorescent Molecules : Research into the photophysical properties of sulfur-containing thiazoles suggests their utility in creating fluorescent molecules for sensing hazardous compounds and metals. These studies contribute to the understanding of how sulfur-functional groups influence electronic structures (Murai et al., 2018).

Synthesis and Reactivity

  • Novel Synthesis Techniques : Studies on the synthesis of sulfur-substituted 1-aminocyclopropanecarboxylic acids demonstrate innovative approaches to creating conformationally constrained molecules, highlighting the versatility of sulfur-containing compounds in chemical synthesis (Clerici et al., 1999).

Mechanism of Action

Understanding how this compound interacts with biological targets is crucial. Molecular docking studies can shed light on its binding modes within specific enzymes or receptors. For instance, exploring its interaction with the aromatase enzyme (a possible target) could provide insights into its potential therapeutic effects .

properties

IUPAC Name

(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-13-16-12(18)11(20-13)6-9-4-2-3-5-10(9)17-8-14-7-15-17/h2-8H,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKIQWWEIIEFFY-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=CC=C2N3C=NC=N3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C/C2=CC=CC=C2N3C=NC=N3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one

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